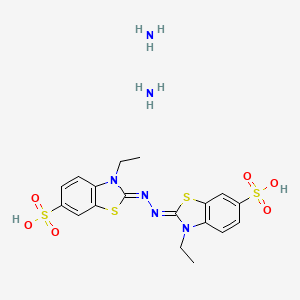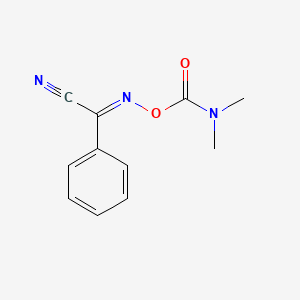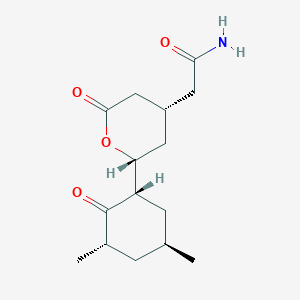
ABTS (ammonium salt)
Descripción general
Descripción
ABTS (ammonium salt) is a radical cation and a substrate of peroxidases, including horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay .
Synthesis Analysis
While specific synthesis information for ABTS (ammonium salt) was not found, quaternary ammonium salts can be synthesized through the alkylation of tertiary amines with halocarbons .Molecular Structure Analysis
The formal name for ABTS (ammonium salt) is 2,2’- (1,2-hydrazinediylidene)bis[3-ethyl-2,3-dihydro-6-benzothiazolesulfonic acid, diammonium salt .Chemical Reactions Analysis
ABTS is involved in redox reactions with several types of polyphenols. Some antioxidants can form coupling adducts with ABTS . ABTS also has a blue color in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants .Physical And Chemical Properties Analysis
ABTS (ammonium salt) is a crystalline solid with a molecular formula of C18H16N4O6S4 • 2NH4 and a formula weight of 548.7. It has a solubility of 1 mg/ml in DMF, 10 mg/ml in DMSO, and 3 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
ABTS (2,2’-azino-bis-(3-ethylbenzothiazoline-6-sulfonic) acid) is a widely used compound for determining the total antioxidant capacity (TAC) of various samples . Here are some details:
1. Specific Scientific Field ABTS is used in various research areas such as food science technology, agriculture, plant science, and nutrition .
3. Methods of Application or Experimental Procedures The ABTS method involves the formation of a blue-green ABTS+ chromophore through the reaction of ABTS with sodium persulfate or metmyoglobin . This chromophore is reduced in the presence of antioxidants, causing a decolorization that is measured spectrophotometrically . The degree of decolorization is proportional to the total antioxidant activity of the sample .
4. Results or Outcomes The outcome of the ABTS assay is a measure of the total antioxidant capacity of the sample. This is often expressed as Trolox equivalents .
Enzyme-Linked Immunosorbent Assay (ELISA)
- Field : Biochemistry
- Application : ABTS is used as an enzyme substrate in ELISAs . It is commonly used to detect the binding of molecules to each other .
- Method : Upon incubation with a peroxidase, ABTS produces a soluble green product that can be quantified by colorimetric detection at 405 nm .
- Outcome : The outcome of this application is the detection and quantification of specific antigens or antibodies in a sample .
Reaction Kinetics of Peroxidases
- Field : Biochemistry
- Application : ABTS is used to follow the reaction kinetics of peroxidases .
- Method : ABTS is used as a substrate with hydrogen peroxide for a peroxidase enzyme (such as horseradish peroxidase) or alone with blue multicopper oxidase enzymes (such as laccase or bilirubin oxidase) .
- Outcome : This allows the reaction kinetics of peroxidases themselves to be followed .
Quantification of Hydrogen Peroxide
- Field : Biochemistry
- Application : ABTS can be used to indirectly follow the reaction kinetics of any hydrogen peroxide-producing enzyme, or to simply quantify the amount of hydrogen peroxide in a sample .
- Method : The reaction of ABTS with hydrogen peroxide is facilitated by an enzyme, turning it into a green end-product .
- Outcome : The new absorbance maximum of 420 nm light can easily be followed with a spectrophotometer, a common laboratory instrument .
Functional Food Analysis
- Field : Food Science
- Application : ABTS assay has been used to determine the antioxidant capacity of food products . For example, polyphenol compounds, which widely exist in fruit, can quench free radicals inside the human body, thus preventing oxidative damage by free radicals .
- Method : The ABTS assay involves the conversion of ABTS to its radical cation by the addition of sodium persulfate . The antioxidant capacity can be determined spectrophotometrically .
- Outcome : The outcome of this application is the measurement of the antioxidant capacities of foods .
Glucose Estimating Reagent
- Field : Biochemistry
- Application : ABTS is sometimes used as part of a glucose estimating reagent when finding glucose concentrations of solutions such as blood serum .
- Method : The enzyme facilitates the reaction with hydrogen peroxide, turning it into a green end-product . Its new absorbance maximum of 420 nm light can easily be followed with a spectrophotometer, a common laboratory instrument .
- Outcome : The outcome of this application is the estimation of glucose concentrations in solutions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
azane;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDRQQURAXLVGJ-AXMZSLBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzothiazolesulfonic acid, 2,2'-azinobis(3-ethyl-2,3-dihydro-, diammonium salt | |
CAS RN |
30931-67-0 | |
| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)


![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)






![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)